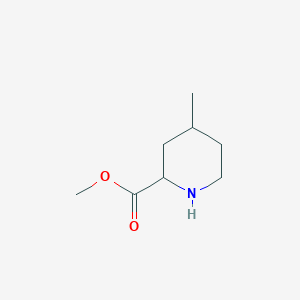

Methyl 4-methylpiperidine-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-3-4-9-7(5-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTHKRCWRWDFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573507 | |

| Record name | Methyl 4-methylpiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144817-80-1 | |

| Record name | Methyl 4-methylpiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Methylpiperidine 2 Carboxylate and Its Stereoisomers

Direct Esterification and Transesterification Approaches

Direct esterification methods provide a straightforward conversion of 4-methylpiperidine-2-carboxylic acid to its corresponding methyl ester. These methods are often efficient for producing racemic or diastereomeric mixtures of the target compound.

Acid-Catalyzed Esterification of 4-Methylpiperidine-2-carboxylic Acid

The Fischer-Speier esterification is a classic and direct method for converting a carboxylic acid into an ester. nih.gov This equilibrium-controlled reaction involves treating 4-methylpiperidine-2-carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). researchgate.netresearchgate.net To drive the equilibrium towards the product, methanol is typically used in a large excess, often serving as the solvent. researchgate.netresearchgate.net The removal of water as it is formed can also be employed to improve the yield. researchgate.net The reaction is generally heated to reflux to achieve a reasonable reaction rate. bath.ac.uk

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. researchgate.net A subsequent nucleophilic attack by the methanol molecule leads to a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product and regenerates the acid catalyst. researchgate.net

| Reactant | Reagent | Catalyst | Solvent | Conditions |

|---|---|---|---|---|

| 4-Methylpiperidine-2-carboxylic Acid | Methanol (excess) | H₂SO₄ or TsOH | Methanol | Heating/Reflux |

Esterification from Activated Carboxylic Acid Derivatives

To circumvent the equilibrium limitations of Fischer esterification and to employ milder reaction conditions, 4-methylpiperidine-2-carboxylic acid can be first converted into a more reactive derivative. One common approach is the formation of an acyl chloride by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting highly electrophilic acyl chloride is then reacted with methanol to afford the methyl ester. This two-step process is generally high-yielding and avoids the need for a large excess of alcohol. nih.gov

A Chinese patent describes a similar process where the dry product from a reduction reaction is dissolved in toluene, and thionyl chloride is added, followed by the addition of dehydrated alcohol to obtain the carboxylate. nih.gov

Another widely used method for activating carboxylic acids is the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). nih.govsigmaaldrich.com This method, known as the Steglich esterification, is effective for a wide range of alcohols and is particularly useful for acid-sensitive substrates. sigmaaldrich.com The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol to form the ester. nih.gov

| Carboxylic Acid Derivative | Activating Reagent | Alcohol | Key Features |

|---|---|---|---|

| Acyl Chloride | SOCl₂ or (COCl)₂ | Methanol | High reactivity, generally high yield. |

| O-Acylisourea Intermediate | DCC, DMAP (cat.) | Methanol | Mild conditions, suitable for sensitive substrates. |

Multistep Synthetic Routes to the Piperidine (B6355638) Scaffold

Multistep syntheses are often necessary to control the stereochemistry at the C2 and C4 positions of the piperidine ring. These routes build the heterocyclic scaffold from acyclic or aromatic precursors.

Hydrolysis of 4-Methyl-2-cyanopiperidine followed by Esterification

The synthesis of methyl 4-methylpiperidine-2-carboxylate can be achieved from a 4-methyl-2-cyanopiperidine precursor. This route involves the hydrolysis of the nitrile functionality to a carboxylic acid, which is then esterified. An optimized Strecker-type condensation of a piperidone with an amine and a cyanide source can yield the corresponding α-amino nitrile. nih.gov Subsequent hydrolysis of the nitrile group, typically under acidic or basic conditions, affords the carboxylic acid. nih.gov This is then followed by one of the esterification methods described in section 2.1. For instance, a procedure involving treatment with SOCl₂ and then methanol has been reported for a similar piperidine derivative. nih.gov

Hydrogenation of Pyridine (B92270) Carboxylic Acid Precursors

A common and effective strategy for the synthesis of the 4-methylpiperidine-2-carboxylic acid scaffold involves the hydrogenation of a corresponding pyridine precursor. nih.gov Starting from 4-methyl-2-pyridine carboxylic acid, the aromatic ring can be reduced to a piperidine ring under various catalytic hydrogenation conditions. nih.gov This reduction typically yields a mixture of cis and trans diastereomers.

A patented method describes the dissolution of 4-methyl-2-pyridine carboxylic acid in a solvent and subjecting it to pressurized hydrogen in the presence of a catalyst to obtain the reduced product. nih.gov Another patent details a process starting with 4-picoline-2-carboxylic acid ethyl ester, which is first oxidized to the N-oxide, and then reduced to the piperidine derivative. williams.edu The reduction of the N-oxide can be carried out using reagents like anhydrous formic acid amine with a palladium on carbon catalyst. williams.edu Following the reduction of the ring, the carboxylic acid functionality is esterified as previously described.

| Starting Material | Key Transformation | Typical Reagents/Catalysts | Subsequent Step |

|---|---|---|---|

| 4-Methyl-2-pyridine carboxylic acid | Ring Hydrogenation | H₂, Catalyst (e.g., Pt, Pd, Rh) | Esterification |

| 4-Picoline-2-carboxylic acid ethyl ester N-oxide | N-oxide Reduction and Ring Hydrogenation | Anhydrous formic acid amine, 10% Pd/C | Directly yields ester |

Routes Utilizing Chiral Auxiliaries

To achieve high levels of stereocontrol in the synthesis of specific stereoisomers of this compound, chiral auxiliaries can be employed. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. nih.gov After the desired stereocenter(s) have been established, the auxiliary can be removed and ideally recycled.

In the context of synthesizing a specific stereoisomer of this compound, a strategy could involve attaching a chiral auxiliary, such as an Evans oxazolidinone, to a suitable precursor. For example, an N-acyloxazolidinone derived from a prochiral piperidine precursor could be subjected to a diastereoselective alkylation to introduce the methyl group at the C4 position with a high degree of stereocontrol. The rigid, chelated enolate formed from the N-acyloxazolidinone directs the alkylating agent to the less sterically hindered face, thereby establishing the desired stereochemistry. Following the alkylation, the chiral auxiliary is cleaved to reveal the carboxylic acid, which is then esterified.

Alternatively, chiral resolution can be employed to separate a racemic or diastereomeric mixture of the final product or an intermediate. A patented process describes the resolution of a mixture of carboxylates using a chiral organic acid, such as D-mandelic acid or tartaric acid. nih.gov The different stereoisomers of the piperidine derivative form diastereomeric salts with the chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities. nih.gov After separation, the desired stereoisomer of the salt is treated with a base to liberate the enantiomerically enriched piperidine carboxylic acid, which can then be esterified.

| Method | Principle | Example |

|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct a diastereoselective reaction. | Diastereoselective alkylation of an N-acyloxazolidinone derivative. |

| Chiral Resolution | Separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. | Resolution of racemic 4-methylpiperidine-2-carboxylic acid with D-mandelic acid. |

Stereoselective and Enantioselective Synthesis

Achieving stereochemical purity in the synthesis of this compound and its derivatives is a primary focus of synthetic organic chemistry. This involves strategies that can selectively produce one desired stereoisomer over others, a critical requirement for pharmaceutical applications where different enantiomers can have varied biological activities. americanpharmaceuticalreview.com

The relative configuration of the substituents on the piperidine ring is determined during the ring-formation step. Various synthetic strategies aim to control this diastereoselectivity, favoring the formation of either the cis or trans isomer. For instance, hydrogenation of a substituted pyridine precursor, such as 4-methyl-2-pyridine carboxylic acid, can lead to a mixture of diastereomers. google.com The choice of catalyst and reaction conditions plays a pivotal role in influencing the stereochemical outcome.

Modern methods for the diastereoselective synthesis of polysubstituted piperidines include radical (4+2) cycloaddition reactions. nih.govresearchgate.net These methods can deliver piperidines with dense substituents in high yield and diastereoselectivity under metal-free conditions. nih.govresearchgate.net While not explicitly detailed for this compound, these advanced strategies highlight the ongoing development in achieving high levels of diastereocontrol in piperidine synthesis through mechanisms like intramolecular carboamination or cycloadditions. nih.govresearchgate.netnih.gov The stereochemical course of such reactions often proceeds through a sequence of steps including Michael addition, Mannich reaction, and subsequent cyclization, where the formation of the six-membered ring is highly stereoselective. mdpi.com

When a synthesis produces a racemic or diastereomeric mixture, chiral resolution is employed to separate the desired enantiomers. libretexts.org This is a widely used method for obtaining enantiomerically pure forms of 4-methylpiperidine-2-carboxylic acid and its esters. google.comgoogle.com The core principle involves converting the enantiomers into a mixture of diastereomers by reacting them with a chiral resolving agent. libretexts.org These resulting diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like crystallization. libretexts.orgchiralpedia.com

A common approach involves the formation of diastereomeric salts. For the separation of (±)-trans-4-methylpiperidine-2-carboxylate, chiral acids are used as resolving agents. For example, L-tartaric acid can be used to resolve the ethyl ester analogue, forming a salt with the desired (2R, 4R) enantiomer. google.com This diastereomeric salt can then be selectively crystallized from a suitable solvent system, such as a mixture of acetone and ethanol. google.com After separation, the pure enantiomer is recovered by treating the salt with a base. Other chiral organic acids like D-mandelic acid and dextrocamphoric acid have also been successfully used for this purpose. google.com

The efficiency of this separation can be very high. For instance, using L-tartaric acid with recrystallization can reduce the content of the undesired (2S, 4S) enantiomer to below 2%, significantly improving the enantiomeric excess (ee) of the final product. google.com This crystallization-based method is often simpler and more scalable for industrial production compared to other techniques like rectification separation. google.com

Table 1: Chiral Resolving Agents for 4-Methylpiperidine-2-carboxylic Acid Derivatives

| Resolving Agent | Target Compound | Separation Method | Solvent System | Reference |

| L-Tartaric Acid | trans-4-methylpiperidine-2-ethyl formate | Crystallization | Acetone / Absolute Ethanol | google.com |

| D-Mandelic Acid | trans-4-methyl-2-piperidine carboxylic acid | Crystallization | Methanol or other alcohols | google.com |

| Tartaric Acid | trans-4-methyl-2-piperidine carboxylic acid | Crystallization | Water, Methanol, or Ethanol | google.com |

| Dextrocamphoric Acid | trans-4-methyl-2-piperidine carboxylic acid | Crystallization | Water, Methanol, or Ethanol | google.com |

Asymmetric catalysis represents a more direct and atom-economical approach to obtaining enantiopure compounds compared to resolution. This strategy involves using a chiral catalyst to steer a reaction towards the formation of a specific enantiomer. In the context of piperidine synthesis, catalytic asymmetric [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, has been shown to furnish functionalized piperidine derivatives with high stereoselectivity. nih.gov

Furthermore, chemo-enzymatic and multi-enzymatic methods are emerging as powerful tools for the asymmetric synthesis of complex piperidines. researchgate.net These approaches can create multiple stereocenters in a limited number of steps starting from achiral precursors. researchgate.net For instance, a highly enantioselective transamination can produce optically pure enamine or imine intermediates, which are then diastereoselectively reduced to yield the final piperidine product. researchgate.net While specific applications of these advanced catalytic methods for the direct synthesis of enantiopure this compound are not extensively detailed, they represent the forefront of synthetic strategies for accessing chiral piperidine scaffolds.

The ultimate goal in the stereoselective synthesis of this compound is the precise control over both its relative (cis/trans) and absolute (R/S) configuration. The control of relative configuration is typically established during the cyclization reaction that forms the piperidine ring, as discussed under diastereoselective control.

Control of the absolute configuration is achieved either by separating enantiomers after synthesis (chiral resolution) or by directing the synthesis to produce a single enantiomer (asymmetric catalysis). Once a single, pure enantiomer is isolated, determining its absolute configuration is a critical final step. This is often accomplished through techniques such as X-ray crystallography of a suitable crystalline derivative or by using NMR spectroscopy with chiral derivatizing agents, such as α-methoxyphenylacetic acid (MPA), a method known as Riguera's method. mdpi.com The synthesis of a specific stereoisomer, such as (2R, 4R)-4-methyl-2-piperidine carboxylic acid, is vital as it serves as a key intermediate for certain pharmaceuticals. google.com

Optimization of Synthetic Pathways for Research and Development

Strategies to enhance yield and purity are applied at various stages of the synthesis of this compound and its precursors. For the reduction of 4-picoline-2-carboxylic acid ethyl ester N-oxide to the corresponding piperidine, optimization of reaction parameters is crucial. google.com Factors such as the solvent, catalyst loading, reaction temperature, and reaction time are systematically varied to find the conditions that maximize the yield of the desired product. google.com

For example, in the reduction using palladium on carbon (Pd/C) with anhydrous ammonium formate, the molar ratio of the starting material to the ammonium formate and the weight ratio to the catalyst can be adjusted. google.com Experimental data shows how varying these parameters can impact the final yield. Following the reaction, purification is typically achieved through extraction and recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to obtain the product as a high-purity solid. google.com

Table 2: Example of Reaction Optimization for the Synthesis of 4-Methylpiperidine-2-carboxylate Hydrochloride google.com

| Molar Ratio (Substrate:Ammonium Formate) | Catalyst (10% Pd/C) Amount | Temperature | Time (hours) | Yield |

| 1:5 | 15 g | 50°C | 20 | 79% |

| 1:30 | 60 g | 50°C | 1 | 76% |

| 1:5 (scaled down) | 50 g | 30°C | 10 | 78% |

Note: Data is illustrative of optimization parameters described in the source patent for a related synthesis.

Reactivity and Advanced Chemical Transformations of Methyl 4 Methylpiperidine 2 Carboxylate

Reactions Involving the Carboxylate Ester Functionality

The methyl ester group in Methyl 4-methylpiperidine-2-carboxylate is susceptible to a range of nucleophilic acyl substitution reactions, providing a gateway to various functional groups.

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-methylpiperidine-2-carboxylic acid, is a fundamental transformation. This reaction can be effectively carried out under both acidic and basic conditions. Basic hydrolysis, often referred to as saponification, is typically performed using an aqueous solution of a strong base, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a protic solvent like methanol (B129727) or ethanol. The reaction proceeds through a nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt. Acidification of the reaction mixture then yields the free carboxylic acid.

Acid-catalyzed hydrolysis, on the other hand, is typically conducted by heating the ester in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in an aqueous medium. This process involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

| Reagent/Conditions | Product | Typical Yield | Reference |

| LiOH, THF/H₂O | 4-methylpiperidine-2-carboxylic acid | High | |

| aq. HCl, Reflux | 4-methylpiperidine-2-carboxylic acid hydrochloride | High | google.com |

The methyl ester functionality can be reduced to the corresponding primary alcohol, (4-methylpiperidin-2-yl)methanol, using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most commonly employed reagent for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere. The hydride anion from LiAlH₄ acts as a nucleophile, attacking the ester carbonyl. This is followed by the elimination of a methoxide ion to form an intermediate aldehyde, which is immediately further reduced by another equivalent of hydride to the primary alcohol. A subsequent aqueous workup is necessary to quench the reaction and protonate the resulting alkoxide. It is important to note that LiAlH₄ is a strong and unselective reducing agent and will also reduce other susceptible functional groups if present in the molecule.

| Reagent | Solvent | Product | Typical Yield |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | (4-methylpiperidin-2-yl)methanol | Good to Excellent |

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. For instance, treatment with ethanol and an acid catalyst such as sulfuric acid or thionyl chloride can yield the corresponding ethyl ester. This equilibrium-driven reaction often requires the use of a large excess of the new alcohol or the removal of methanol to drive the reaction to completion. A related reaction is the direct esterification of 4-methylpiperidine-2-carboxylic acid with an alcohol in the presence of an acid catalyst to form the desired ester. For example, the ethyl ester hydrochloride can be prepared by reacting the carboxylic acid hydrochloride with absolute ethanol and thionyl chloride. google.com

| Reactants | Catalyst | Product |

| Ethanol | Thionyl Chloride | Ethyl 4-methylpiperidine-2-carboxylate |

| Propanol | Sulfuric Acid | Propyl 4-methylpiperidine-2-carboxylate |

Transformations at the Piperidine (B6355638) Nitrogen Atom

The secondary amine in the piperidine ring is a nucleophilic center and can readily undergo various chemical modifications, including alkylation, acylation, and the introduction of protecting groups.

The nitrogen atom of the piperidine ring can be alkylated using various alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine. For instance, N-methylation can be achieved by treating the parent compound with formaldehyde and formic acid in a process known as the Eschweiler-Clarke reaction.

N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. These reactions are often performed in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to scavenge the acid byproduct. For example, N-acetylation can be readily accomplished using acetyl chloride or acetic anhydride.

| Reaction | Reagent | Base | Product |

| N-Methylation | Methyl Iodide | Potassium Carbonate | Methyl 1,4-dimethylpiperidine-2-carboxylate |

| N-Ethylation | Ethyl Bromide | Triethylamine | Methyl 1-ethyl-4-methylpiperidine-2-carboxylate |

| N-Acetylation | Acetyl Chloride | Triethylamine | Methyl 1-acetyl-4-methylpiperidine-2-carboxylate |

| N-Benzoylation | Benzoyl Chloride | Pyridine | Methyl 1-benzoyl-4-methylpiperidine-2-carboxylate |

In multi-step syntheses, it is often necessary to protect the piperidine nitrogen to prevent it from undergoing unwanted reactions. Common protecting groups for secondary amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

N-Protection: The Boc group is typically introduced by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate. chemicalbook.com The Cbz group can be installed using benzyl chloroformate (Cbz-Cl) under basic conditions, often in a biphasic system with a base like sodium carbonate. total-synthesis.com

The Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenolysis. This is typically achieved using hydrogen gas and a palladium on carbon (Pd/C) catalyst. organic-chemistry.org This method is generally clean and efficient, yielding the deprotected amine and toluene and carbon dioxide as byproducts.

| Protecting Group | Protection Reagent | Deprotection Conditions |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in dioxane |

| Cbz | Benzyl chloroformate (Cbz-Cl) | H₂, Pd/C |

Functionalization of the Piperidine Ring System

The piperidine ring of this compound is a key site for chemical modification, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

The nitrogen atom of the piperidine ring is nucleophilic and readily participates in reactions with various electrophiles. Standard transformations such as N-alkylation, N-acylation, and N-arylation can be achieved to introduce a wide range of substituents. For instance, the secondary amine can be protected with common protecting groups like Boc (tert-butyloxycarbonyl) to modulate its reactivity during subsequent synthetic steps.

While the piperidine ring itself is generally electron-rich, direct electrophilic substitution on the carbon atoms is not a common reaction pathway. Instead, functionalization of the ring carbons is typically achieved through other means, such as deprotonation followed by reaction with an electrophile, or through transition metal-catalyzed C-H activation. For example, methyl piperidine-4-carboxylate has been shown to be a reactant for C-2 arylation through directed transition metal-catalyzed sp3 C-H activation. fishersci.com

Nucleophilic substitution reactions can also be employed to modify the piperidine ring. For example, the (2R,4S) isomer of 4-methylpiperidine-2-carboxylic acid can undergo nucleophilic substitution with sodium azide to form 2-azido-4-methylpiperidine-2-carboxylic acid.

A variety of strategies have been developed to derivatize the this compound core and increase its structural complexity. These methods are crucial for accessing novel compounds with potential applications in medicinal chemistry and materials science.

One common approach involves the modification of the ester group. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to an alcohol. These transformations provide access to a wide array of functional groups and allow for the extension of the molecular scaffold.

More advanced strategies focus on the stereoselective synthesis of substituted piperidines. For example, diastereoselective synthesis methods have been employed to create new zwitterionic bicyclic lactams, which serve as scaffolds for constructing 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. researchgate.net The use of chiral auxiliaries and catalysts can control the stereochemistry of these transformations, leading to the formation of single enantiomers or diastereomers.

The following table summarizes some derivatization strategies for piperidine systems:

| Reaction Type | Reagents | Product Type | Key Feature |

| N-Acylation | Acid chlorides, Anhydrides | N-Acylpiperidines | Introduction of amide functionality |

| N-Alkylation | Alkyl halides, Reductive amination | N-Alkylpiperidines | Introduction of alkyl substituents |

| Ester Hydrolysis | Aqueous base (e.g., NaOH) | Carboxylic Acids | Access to acid for further coupling |

| Amide Coupling | Carboxylic acid, Amine, Coupling agent | Amides | Formation of peptide-like bonds |

| Reduction | Reducing agents (e.g., LiAlH4) | Alcohols | Conversion of ester to primary alcohol |

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting the stereochemical outcome of transformations. While specific mechanistic studies on this exact molecule are not extensively detailed in the provided search results, general principles of piperidine reactivity and nucleophilic acyl substitution provide a framework for understanding its chemical behavior.

The mechanism of nucleophilic acyl substitution at the ester group generally proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the leaving group (in this case, the methoxy group) is eliminated to regenerate the carbonyl group and form the substituted product. masterorganicchemistry.com The rate of this reaction is influenced by the nucleophilicity of the attacking species and the stability of the leaving group. masterorganicchemistry.com

Reactions involving the piperidine nitrogen, such as N-alkylation, typically follow an SN2 mechanism. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon and displacing a leaving group in a single concerted step. youtube.com The stereochemistry at the carbon center being attacked is inverted during this process. youtube.com

In the context of nucleophilic aromatic substitution involving piperidine as a nucleophile, the mechanism can be more complex. Studies on the reactions of substituted N-methylpyridinium ions with piperidine have shown that the reaction can be second-order in piperidine. nih.gov This suggests a mechanism involving rate-determining hydrogen-bond formation between a second piperidine molecule and the initial substrate-piperidine addition intermediate, followed by deprotonation. nih.gov

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Methylpiperidine 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to piece together the complete framework of Methyl 4-methylpiperidine-2-carboxylate.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the initial and most crucial information regarding the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and the relative number of protons in each environment (integration). Similarly, the ¹³C NMR spectrum indicates the number of unique carbon atoms and their functional type (e.g., C=O, C-N, C-C, CH, CH₂, CH₃).

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl ester, the methyl group at the C4 position, and the various protons on the piperidine (B6355638) ring (H2, H3, H4, H5, H6). The chemical shifts of the protons at C2 and C6 are influenced by the adjacent nitrogen atom, typically shifting them downfield. libretexts.org The ¹³C NMR spectrum complements this by showing signals for the carbonyl carbon of the ester, the methoxy carbon, the piperidine ring carbons, and the C4-methyl carbon. libretexts.org The specific chemical shifts are critical for confirming the regiochemistry—that the methyl group is at position 4 and the carboxylate group is at position 2. nih.gov

Representative ¹H and ¹³C NMR Data

The following table contains representative data derived from the analysis of similar substituted piperidine structures.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| H2 (methine) | ~3.0-3.2 | ~58-60 |

| H3 (methylene) | ~1.5-1.9 | ~28-32 |

| H4 (methine) | ~1.6-1.8 | ~30-34 |

| H5 (methylene) | ~1.4-1.8 | ~29-33 |

| H6 (methylene) | ~2.6-3.1 | ~45-48 |

| 4-CH₃ (methyl) | ~0.9-1.0 (d) | ~21-23 |

| O-CH₃ (methyl) | ~3.7 (s) | ~51-53 |

| C=O (carbonyl) | - | ~173-175 |

Note: Chemical shifts (ppm) are relative to a standard like tetramethylsilane (TMS). Multiplicity for ¹H signals (not shown) would provide further connectivity data (e.g., d = doublet, s = singlet).

While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the full molecular structure and determining relative stereochemistry.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds. For this compound, a COSY spectrum would show correlations between H2 and H3, H3 and H4, H4 and H5, and H5 and H6, confirming the proton connectivity around the piperidine ring. nih.gov It would also show a correlation between the H4 proton and the protons of the 4-methyl group.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached. nih.gov An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the piperidine ring, as well as the methyl and methoxy groups, confirming the assignments made in the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining the relative stereochemistry of the molecule by identifying protons that are close to each other in space, regardless of whether they are bonded. For instance, a NOESY experiment can distinguish between the cis and trans isomers of this compound. An observation of a spatial correlation (a NOE cross-peak) between the proton at C2 and the protons of the methyl group at C4 would strongly suggest a cis relationship between these two substituents. The absence of this correlation would indicate a trans arrangement.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact molecular formula. nih.gov For this compound, with the molecular formula C₈H₁₅NO₂, HRMS can distinguish its exact mass from other potential compounds with the same nominal mass. The precise mass measurement provides strong evidence for the elemental composition. nih.gov

Molecular Formula and Mass Data

| Property | Value |

| Molecular Formula | C₈H₁₅NO₂ |

| Monoisotopic Mass | 157.11028 Da |

| Predicted [M+H]⁺ | 158.11756 m/z |

Data based on the compound's molecular formula. uni.lu

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. researchgate.net This technique is invaluable for analyzing the purity of a sample of this compound. In an LC-MS analysis, the sample is first separated by the LC column, and as the compound elutes, it is ionized and detected by the mass spectrometer. This provides the retention time of the compound (a measure of its purity) and confirms its molecular weight simultaneously. nih.gov LC-MS is also instrumental in monitoring chemical reactions and analyzing complex mixtures containing the target compound.

X-ray Crystallography for Absolute and Relative Stereochemical Determination

While NMR techniques can provide excellent information about relative stereochemistry, X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov This technique requires the formation of a suitable single crystal of the compound. When X-rays are passed through the crystal, they are diffracted into a unique pattern that can be mathematically analyzed to generate a precise 3D model of the molecule. researchgate.net

For this compound, an X-ray crystal structure would definitively confirm:

The connectivity and regiochemistry of all atoms.

The chair conformation of the piperidine ring.

The relative stereochemistry of the substituents at C2 and C4 (i.e., cis or trans).

The orientation of the substituents (axial or equatorial). nih.gov

If a chiral synthesis or separation method is used to produce a single enantiomer, X-ray crystallography using anomalous dispersion can also determine the absolute configuration (R/S) at the stereocenters. mdpi.com

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

The stereochemical configuration of this compound is critical, as different stereoisomers can exhibit varied biological and chemical properties. This compound possesses two chiral centers, leading to the potential for four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The assessment of enantiomeric and diastereomeric purity is therefore essential. Chiral chromatography is a primary analytical tool for separating these stereoisomers. This technique relies on the differential interaction of enantiomers or diastereomers with a chiral stationary phase (CSP) or a chiral mobile phase additive, resulting in different retention times and allowing for their separation and quantification.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful and widely used method for the direct separation of enantiomers. The separation mechanism involves the formation of transient, diastereomeric complexes between the solute enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to variations in retention times, enabling separation.

For piperidine derivatives and similar cyclic amines, polysaccharide-based CSPs are particularly effective. These phases typically consist of cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), coated onto a silica support. Enantiomeric separation on these columns is often achieved using a normal-phase mobile system, which typically consists of an alkane (like hexane) mixed with an alcohol modifier (such as isopropanol or ethanol). The choice of the specific CSP and the composition of the mobile phase are critical for achieving optimal resolution between the stereoisomers. For compounds like this compound, UV detection is commonly employed, assuming the presence of a chromophore or after appropriate derivatization.

Below is a table representing typical HPLC conditions that could be adapted for the chiral separation of this compound, based on methods used for analogous compounds. researchgate.net

| Parameter | Condition |

| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) on silica gel) |

| Dimensions | 4.6 mm I.D. x 250 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) with Chiral Columns

Gas chromatography (GC) offers high resolution, speed, and sensitivity, making it an excellent alternative for chiral separations, particularly for volatile compounds. gcms.cz The direct enantioselective separation by GC is almost exclusively performed using capillary columns coated with a chiral stationary phase. Cyclodextrin derivatives are the most common and versatile CSPs used in chiral GC. mdpi.com

These cyclodextrin-based CSPs are macrocyclic oligosaccharides that form a conical or toroidal-shaped molecule with a hydrophobic inner cavity and a hydrophilic exterior. Chiral recognition is achieved through inclusion complexation, where the enantiomers fit differently into the chiral cavity of the cyclodextrin, leading to differences in interaction energy and, consequently, separation. gcms.cz The selectivity can be fine-tuned by using different cyclodextrin derivatives (e.g., permethylated, acetylated, or trifluoroacetylated β- or γ-cyclodextrins).

For the analysis of this compound, the compound's volatility is suitable for GC analysis. A temperature gradient program is often employed to ensure good peak shape and resolution within a reasonable analysis time. A flame ionization detector (FID) is commonly used due to its high sensitivity for organic compounds.

The following table outlines representative conditions for a chiral GC method applicable to the enantiomeric and diastereomeric purity assessment of this compound.

| Parameter | Condition |

| Column | Rt-βDEXsm (Diacetyl-tert-butyl-silyl β-cyclodextrin in a polysiloxane matrix) |

| Dimensions | 30 m length x 0.25 mm I.D., 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 250 °C (FID) |

| Oven Program | Initial 100 °C, hold for 1 min, ramp at 2 °C/min to 180 °C, hold for 5 min |

| Split Ratio | 50:1 |

Other Advanced Analytical Techniques for Compound Characterization

Beyond chromatographic separation, a suite of advanced analytical techniques is necessary for the complete structural elucidation of this compound, including the unambiguous determination of its absolute and relative stereochemistry.

X-ray Crystallography : This is considered the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute configuration and conformation in the solid state. mdpi.comnih.gov The technique requires a suitable, high-quality single crystal of the compound or a derivative. The analysis of the diffraction data allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the connectivity and the relative stereochemistry (e.g., cis vs. trans). For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined, often referenced by the Flack parameter. mdpi.com This method has been successfully applied to various piperidine derivatives to establish their stereochemical details. acs.orgnih.gov

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is a powerful technique for investigating chiral molecules in solution. It measures the difference in absorption of left- and right-handed circularly polarized light by a molecule. rsc.org This differential absorption, known as the Cotton effect, is highly sensitive to the molecule's stereochemistry and conformation. For piperidine-containing structures, the observed CD spectrum can be used to assign the absolute configuration by comparing experimental data with spectra predicted by theoretical calculations (e.g., density functional theory) or by applying empirical rules developed for related structures. rsc.orgnih.gov

Advanced Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). mdpi.com This allows for the confident determination of the elemental composition. Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov While standard MS cannot distinguish between enantiomers, it can sometimes differentiate diastereomers based on subtle differences in their fragmentation patterns. Chiral analysis by MS typically requires prior separation by a technique like HPLC or GC, or through the formation of diastereomeric complexes. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : While standard ¹H and ¹³C NMR are fundamental for establishing the basic carbon-hydrogen framework of a molecule, advanced NMR techniques are essential for stereochemical assignment. Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can determine the relative stereochemistry by identifying protons that are close to each other in space. researchgate.net For the determination of enantiomeric purity, chiral derivatizing agents or chiral solvating agents can be used. These agents react with or non-covalently interact with the enantiomers to form diastereomeric species that are distinguishable in the NMR spectrum, exhibiting different chemical shifts. nih.govnih.gov

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Methyl 4-methylpiperidine-2-carboxylate as a Versatile Chiral Building Block

This compound, particularly its chiral forms like (2R,4S)-4-Methylpiperidine-2-carboxylic acid, serves as a crucial and versatile building block in modern organic synthesis. The significance of chiral piperidine (B6355638) scaffolds is well-established in medicinal chemistry, as they are core components of numerous active pharmaceuticals. thieme-connect.com The introduction of a chiral piperidine structure, such as this compound, into a molecule can significantly influence its properties in several beneficial ways. thieme-connect.com

Role as a Key Intermediate in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the synthesis of the potent anticoagulant drug, Argatroban. google.comgoogle.com Argatroban is a direct thrombin inhibitor used for the prophylaxis and treatment of thrombosis in patients with heparin-induced thrombocytopenia (HIT). newdrugapprovals.org The chemical structure of Argatroban is (2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl] sulfonylamino]pentanoyl]-4-methyl-piperidine-2-carboxylic acid. newdrugapprovals.org

The synthesis of Argatroban involves the condensation of a derivative of 4-methylpipecolic acid with other components. nih.gov The stereochemistry of the 4-methylpiperidine-2-carboxylic acid moiety is critical for the anticoagulant activity of Argatroban. The drug is a dipeptide formed between the nonproteogenic (2R,4R)-4-methyl-2-piperidine carboxylic acid and L-arginine. researchgate.net Argatroban itself is administered as a mixture of two diastereoisomers at the C-21 position, with a typical ratio of the (21R) to (21S) isomer being approximately 65:35. newdrugapprovals.org The separation of these diastereomers can be challenging due to their very similar physical and chemical properties. newdrugapprovals.org

| Argatroban Stereoisomer | Configuration at C-21 | Typical Ratio |

| Type I | R | ~65% |

| Type II | S | ~35% |

The synthesis process often starts from 4-methylpiperidine (B120128) and proceeds through several steps to create the necessary chiral intermediate. nih.gov One of the key steps is the condensation of (+/-)-trans-benzyl 4-methylpipecolic acid ester with N(alpha)-Boc-N(omega)-nitro-L-arginine, which leads to two diastereomers that are then separated. nih.gov One of these diastereomers serves as the direct precursor to Argatroban. nih.gov

The primary application of this compound in the synthesis of enzyme inhibitors is exemplified by its role in creating Argatroban, a potent and selective thrombin inhibitor. nih.gov Thrombin is a serine protease that plays a central role in the blood coagulation cascade by converting fibrinogen to fibrin. mdpi.com Argatroban functions by reversibly binding to the active site of thrombin, thereby inhibiting its enzymatic activity and preventing the formation of blood clots. chemicalbook.com

The piperidine ring of the 4-methylpiperidine-2-carboxylic acid component of Argatroban is crucial for its interaction with the thrombin enzyme. nih.gov The design of synthetic thrombin inhibitors often relies on creating molecules that can effectively mimic the natural substrates of thrombin, and the specific stereochemistry of the piperidine moiety in Argatroban contributes significantly to its high affinity and selectivity for thrombin. nih.gov

Beyond thrombin, piperidine derivatives are being investigated as inhibitors for a range of other enzymes. For instance, certain piperidine-containing compounds have shown potential as inhibitors of tyrosinase and pancreatic lipase. researchgate.net While not a direct application of this compound, this highlights the broader utility of the piperidine scaffold in the design of enzyme inhibitors for various therapeutic areas. researchgate.net

Derivatives of piperidine, including those that can be synthesized from or are structurally related to this compound, have shown promise in the development of treatments for neurological disorders. A notable area of research is the development of N-methyl-D-aspartate (NMDA) receptor antagonists. The NR2B subtype of the NMDA receptor is a particularly important target for conditions such as chronic pain and Parkinson's disease. nih.gov

The 4-methylpyridine (B42270) structural motif, which is closely related to 4-methylpiperidine, has been incorporated into novel compounds with significant antibacterial activity. mdpi.comresearchgate.net This suggests that the 4-methylpiperidine-2-carboxylate framework could serve as a valuable structural element in the design of new antibacterial agents.

A study on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues demonstrated their efficacy against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli. mdpi.comresearchgate.net ESBLs are enzymes that confer resistance to many common antibiotics, making infections with ESBL-producing bacteria difficult to treat. mdpi.com The synthesized carboxamide analogues, particularly compounds 4a and 4c in the study, showed high antibacterial activity. mdpi.com Molecular docking studies indicated that these compounds fit well into the binding pocket of the β-lactamase enzyme, suggesting a mechanism for their antibacterial action. mdpi.com

The pyridine (B92270) moiety is a known pharmacophore that is present in various biologically active compounds, including those with antibacterial properties. nih.gov The incorporation of the 4-methylpyridine group, and by extension the potential for using the 4-methylpiperidine structure, offers a promising avenue for the development of new classes of antibacterial drugs to combat the growing problem of antibiotic resistance. mdpi.comnih.gov

Utility in Drug Discovery and Development Programs

This compound and other chiral piperidine scaffolds are of significant utility in drug discovery and development programs. thieme-connect.comresearchgate.net The piperidine ring is a prevalent heterocyclic motif found in a large number of approved drugs and is a key component in many drug candidates currently in development. thieme-connect.comnih.gov The versatility of the piperidine scaffold allows medicinal chemists to fine-tune the properties of drug molecules to achieve the desired therapeutic effects. thieme-connect.com

The use of chiral building blocks like this compound from the early stages of drug discovery can lead to the development of more potent and selective drug candidates. thieme-connect.com By controlling the stereochemistry of the piperidine ring, it is possible to optimize the interaction of the drug molecule with its biological target, leading to improved efficacy and a better safety profile. thieme-connect.com For example, the introduction of a chiral center in the piperidine ring can significantly alter the physicochemical properties of a molecule, which in turn affects its ADME properties. thieme-connect.com

Furthermore, the development of efficient and scalable synthetic routes to key intermediates like this compound is crucial for the successful progression of a drug candidate from the laboratory to clinical trials and eventual commercialization. researchgate.net The availability of such building blocks enables the rapid synthesis of libraries of related compounds for structure-activity relationship (SAR) studies, which is a fundamental aspect of modern drug discovery. thieme-connect.com

Integration into Complex Heterocyclic Systems and Natural Product Synthesis

This compound serves as a pivotal building block in the stereoselective synthesis of complex heterocyclic structures, most notably in the field of medicinal chemistry. Its rigid, chiral piperidine framework is a common motif in a variety of biologically active molecules. The strategic importance of this compound lies in its role as a key intermediate, which, after further modification, is incorporated into larger, more complex molecular architectures.

A prominent example of its application is in the synthesis of Argatroban, a potent synthetic direct thrombin inhibitor. google.com Argatroban is a complex molecule whose efficacy is highly dependent on the specific stereochemistry of its constituent parts. The (2R, 4R)-4-methyl-2-piperidinecarboxylic acid moiety is a critical component of Argatroban's structure, and this compound is a direct precursor to this acid. google.comgoogle.com

The synthesis of this key piperidine core generally begins with a substituted pyridine, such as 4-methyl-2-pyridine carboxylic acid. google.com The synthetic sequence involves the reduction of the pyridine ring to a piperidine, followed by esterification to yield the methyl carboxylate derivative. This esterification step is crucial as it facilitates the purification and separation of stereoisomers. The general process is outlined below:

Reduction: The initial 4-methyl-2-pyridine carboxylic acid is subjected to a reduction reaction, typically through catalytic hydrogenation, to saturate the aromatic ring and form 4-methylpiperidine-2-carboxylic acid. google.com

Esterification: The resulting acid is then converted into its corresponding methyl ester, this compound. This step often involves treatment with methanol (B129727) in the presence of reagents like thionyl chloride. google.com

Stereoisomer Separation: The product of the initial reduction is a mixture of cis and trans stereoisomers. The methyl ester form is often preferred for the chromatographic separation of these isomers to isolate the desired trans-configured compound. google.com

Chiral Resolution and Hydrolysis: The separated trans-methyl ester is then resolved using a chiral agent, such as D-mandelic acid, to isolate the desired (2R, 4R) enantiomer. google.com Subsequent hydrolysis of the methyl ester group reveals the (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, which is the final building block ready for integration into the total synthesis of Argatroban. google.com

The incorporation of this piperidine derivative highlights the utility of this compound in constructing molecules with precise three-dimensional arrangements, which are essential for their biological function. The piperidine ring system is a recurring structural element in numerous natural products and pharmacologically active substances, making synthetic routes to chiral substituted piperidines a significant focus of organic synthesis. whiterose.ac.uk

Table 1: Key Intermediates in the Synthesis of the Argatroban Piperidine Core

| Compound Name | Role in Synthesis |

| 4-Methyl-2-pyridine carboxylic acid | Starting material for the piperidine ring. google.com |

| This compound | Key intermediate for purification and isomer separation. google.com |

| (2R, 4R)-4-Methyl-2-piperidinecarboxylic acid | Final chiral building block for coupling in Argatroban synthesis. google.com |

| Argatroban | Final complex heterocyclic target molecule. google.comgoogle.com |

Theoretical and Computational Investigations of Methyl 4 Methylpiperidine 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of Methyl 4-methylpiperidine-2-carboxylate. These calculations provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are key determinants of a molecule's reactivity.

Key Electronic Properties and Reactivity Descriptors:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For piperidine (B6355638) derivatives, the lone pair of electrons on the nitrogen atom significantly influences the HOMO.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, such as the carbonyl oxygen of the ester group and the nitrogen atom. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Computational studies on related heterocyclic systems, such as quinoline (B57606) derivatives, have demonstrated the utility of DFT methods (e.g., B3LYP with a 6-311++G(d,p) basis set) in accurately predicting electronic properties and correlating them with experimental observations. mdpi.com

Table 6.1: Predicted Electronic Properties of this compound (Illustrative) This table presents theoretical data based on typical results from DFT calculations for similar molecules, as specific experimental or published computational data for this exact compound is not available.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (e.g., at the N atom). |

| LUMO Energy | +1.2 eV | Indicates electron-accepting capability (e.g., at the carbonyl C). |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability. |

Conformational Analysis and Potential Energy Surface Mapping

The piperidine ring typically exists in a low-energy chair conformation . However, higher-energy twist-boat and boat conformations are also possible and can be important in reaction transition states. nih.gov The substituents on the ring—the methyl group at the C4 position and the methyl carboxylate group at the C2 position—can be in either an axial or equatorial position.

Chair Conformations: For a 2,4-disubstituted piperidine, several chair conformations are possible (cis and trans isomers), each with the substituents in different axial/equatorial arrangements. The most stable conformation is generally the one that minimizes steric hindrance, particularly 1,3-diaxial interactions. nih.gov Computational studies on N-acylpiperidines have shown that a 2-methyl substituent can favor an axial orientation to minimize pseudoallylic strain, a phenomenon where the energy difference between equatorial and axial conformers is smaller than expected. nih.gov

Potential Energy Surface (PES): A PES is a multi-dimensional map that represents the potential energy of a molecule as a function of its geometric coordinates. libretexts.org For this compound, a PES can be calculated to map the energy landscape for ring inversion (the process of one chair conformation converting to another). This map reveals the energy barriers between different conformers and identifies the transition state structures, which often resemble twist-boat forms. libretexts.orgrsc.org Quantum mechanical methods are used to calculate the energy at various points on the surface to build this map. libretexts.org

Table 6.2: Calculated Relative Energies of Key Conformers (Illustrative) Based on computational studies of analogous substituted piperidines. nih.govnih.gov

| Conformer (trans isomer) | Substituent Orientations | Relative Energy (kcal/mol) | Predicted Population (298 K) |

|---|---|---|---|

| Chair 1 (Lowest Energy) | C2-COOCH₃ (eq), C4-CH₃ (eq) | 0.00 | ~95% |

| Chair 2 | C2-COOCH₃ (ax), C4-CH₃ (ax) | ~2.5 | ~1% |

Molecular Modeling and Docking Studies for Biological Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

Given the prevalence of the piperidine scaffold in bioactive compounds, this compound could be investigated as a ligand for various receptors. researchgate.netnih.govmdpi.com The docking process involves:

Preparation of Structures: A 3D model of this compound is generated and its energy is minimized. The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm systematically samples different positions and orientations of the ligand within the protein's active site.

Scoring and Analysis: Each pose is assigned a score that estimates the binding free energy. The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges. nih.gov

For example, piperidine carboxamide derivatives have been studied as inhibitors of Anaplastic Lymphoma Kinase (ALK), a target in cancer therapy. researchgate.net Docking studies revealed that the piperidine nitrogen and carbonyl groups could form crucial interactions within the ALK active site. researchgate.net Similarly, piperidine derivatives have been docked into the active sites of acetylcholinesterase and acetyl-CoA carboxylase to predict their inhibitory potential. nih.govacgpubs.org

Table 6.3: Hypothetical Docking Results for this compound This table illustrates the type of data generated from a docking study against a hypothetical protein kinase target.

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -7.8 | A strong predicted binding affinity. |

| Key Interacting Residues | GLU172, ASP126, PHE107 | Amino acids in the active site forming interactions. |

| Types of Interactions | Hydrogen bond (with GLU172 via N-H), Hydrophobic interaction (with PHE107 via C4-methyl) | Specific forces stabilizing the ligand-protein complex. nih.gov |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the detailed step-by-step mechanisms of chemical reactions. rsc.orgmdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed.

A common synthesis route for this compound involves the hydrogenation of a pyridine (B92270) precursor, 4-methyl-2-pyridinecarboxylic acid, followed by esterification. google.comgoogle.com

Computational Investigation of Hydrogenation:

Mechanism: The catalytic hydrogenation of the pyridine ring is a complex process. Computational models can be used to study the reaction on the surface of a catalyst (e.g., Pd/C or PtO₂).

Transition States: DFT calculations can locate the transition state structures for the sequential addition of hydrogen atoms to the aromatic ring. This helps to understand the reaction kinetics and the factors controlling the reaction rate.

Stereoselectivity: The hydrogenation typically produces the cis-disubstituted piperidine as the major product. nih.gov Computational modeling can explain this stereochemical outcome by comparing the energies of the transition states leading to the cis and trans products. The model would likely show that the approach of the pyridine ring to the catalyst surface is sterically directed to favor hydrogen addition from the same face. nih.gov

Table 6.4: Illustrative Energy Profile for a Key Step in Pyridine Ring Hydrogenation This table represents typical DFT-calculated energy changes for a single hydrogen addition step.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | Pyridine derivative adsorbed on catalyst surface | 0.0 |

| Transition State | H-H bond breaking and C-H bond forming | +15.2 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated shifts are typically referenced against a standard compound (e.g., Tetramethylsilane, TMS) and can be compared directly with experimental data. The calculations can help assign specific peaks to individual protons and carbons in the molecule, which is especially useful for complex structures.

Vibrational Spectroscopy (IR, Raman): The vibrational frequencies and intensities for a molecule can be calculated by performing a frequency analysis on its optimized geometry. These theoretical frequencies correspond to the fundamental vibrational modes (stretching, bending, etc.) of the molecule. Although calculated frequencies are often systematically higher than experimental ones, they can be scaled using empirical factors to achieve excellent agreement with experimental IR and Raman spectra. mdpi.comresearchgate.net

While experimental spectra for this compound are not widely published, theoretical predictions provide a reliable estimate of its key spectroscopic features.

Table 6.5: Predicted Spectroscopic Data for this compound (Illustrative) Based on DFT calculations for the lowest energy chair conformer.

| Spectroscopy Type | Predicted Parameter | Assignment |

|---|---|---|

| ¹H NMR | δ 3.70 ppm (s, 3H) | -OCH₃ protons |

| δ 3.55 ppm (dd, 1H) | C2-H proton (axial) | |

| δ 1.05 ppm (d, 3H) | C4-CH₃ protons | |

| ¹³C NMR | δ 173.5 ppm | C=O (ester carbonyl) |

| δ 58.2 ppm | C2 | |

| δ 52.0 ppm | -OCH₃ | |

| δ 21.5 ppm | C4-CH₃ | |

| IR Spectroscopy | ~2950 cm⁻¹ | C-H stretching (aliphatic) |

| ~1735 cm⁻¹ | C=O stretching (ester) |

Future Perspectives and Emerging Research Directions for Methyl 4 Methylpiperidine 2 Carboxylate

Development of Novel Stereoselective Synthetic Methodologies

The precise control of stereochemistry is paramount in the synthesis of pharmacologically active compounds. For Methyl 4-methylpiperidine-2-carboxylate, which contains two stereocenters, the development of efficient and highly selective synthetic routes is a continuous area of research. Future efforts are geared towards methodologies that offer high yields, excellent stereoselectivity, and operational simplicity.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. The use of chiral phosphoric acids, for instance, has been demonstrated in the synthesis of substituted piperidine-2-carboxylates. These catalysts can facilitate key bond-forming reactions, leading to products with high enantiomeric excess. Future research will likely focus on developing novel organocatalysts that are more efficient and can be used in lower loadings for the synthesis of specific stereoisomers of this compound.

Biocatalysis: Enzymes offer unparalleled stereoselectivity and are increasingly being used in synthetic chemistry. Enzymatic kinetic resolution, using lipases, is a promising strategy for separating enantiomers of piperidine (B6355638) derivatives. nih.govresearchgate.nettudelft.nlwhiterose.ac.ukmdpi.com This can be achieved through the selective acylation or hydrolysis of one enantiomer in a racemic mixture. Future work may involve screening for novel enzymes with enhanced activity and selectivity towards this compound or its precursors, as well as the development of chemoenzymatic processes that combine the advantages of both chemical and biological catalysis.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the synthesis of chiral piperidines is a growing area of interest. ajchem-a.com Future research will likely focus on developing robust and efficient flow protocols for the stereoselective synthesis of this compound, potentially integrating in-line purification and analysis.

| Synthetic Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Organocatalysis | Use of small organic molecules as catalysts. | High enantioselectivity, metal-free conditions, operational simplicity. |

| Biocatalysis | Employment of enzymes for chemical transformations. | Excellent stereoselectivity, mild reaction conditions, environmentally friendly. |

| Flow Chemistry | Reactions performed in a continuously flowing stream. | Improved safety, scalability, and process control. |

Exploration of New Biological Activities and Therapeutic Applications

While the primary established application of this compound is as a key intermediate in the synthesis of the anticoagulant Argatroban, the piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents. dntb.gov.ua This suggests that derivatives of this compound could possess a broad range of biological activities.

Neuroprotective Agents: Piperidine derivatives have shown promise as neuroprotective agents. For example, piperine, a naturally occurring piperidine alkaloid, has demonstrated protective effects in animal models of Parkinson's disease. nih.gov Furthermore, derivatives of 4-methylpiperidine (B120128) have been investigated as N-methyl-D-aspartate (NMDA) receptor antagonists, which are relevant in the treatment of various neurological disorders. nih.gov Future research could focus on synthesizing and evaluating novel derivatives of this compound for their potential to treat neurodegenerative diseases such as Parkinson's and Alzheimer's disease. ajchem-a.com

Enzyme Inhibition: The piperidine ring is a common feature in many enzyme inhibitors. The specific stereochemistry of this compound makes it an attractive starting point for the design of inhibitors for various enzymes. For instance, certain piperidine derivatives are being explored as inhibitors of enzymes implicated in Alzheimer's disease. Future investigations could involve screening libraries of this compound derivatives against a panel of therapeutic targets to identify new lead compounds.

Other Therapeutic Areas: The versatility of the piperidine scaffold suggests potential applications in other therapeutic areas as well. Research into piperidine-containing compounds has explored their use as anticancer, antimicrobial, and anti-inflammatory agents. The synthesis of novel analogs of this compound and their subsequent biological evaluation could uncover new therapeutic opportunities.

Integration into Advanced Materials Science

The unique structural and functional properties of piperidine derivatives also make them attractive candidates for applications in materials science. The ability to introduce specific functionalities onto the piperidine ring allows for the creation of materials with tailored properties.

Bioactive Polymers and Films: Piperidine-based compounds can be incorporated into polymers to create bioactive materials. For example, piperidine-containing sodium alginate/poly(vinyl alcohol) films have been prepared and shown to have potential applications in drug delivery and as antimicrobial coatings. Future research could explore the use of this compound as a monomer or functionalizing agent in the development of biocompatible and biodegradable polymers for medical devices and tissue engineering.

Stimuli-Responsive Materials: Stimuli-responsive polymers, which undergo a change in their physical or chemical properties in response to external stimuli such as pH, temperature, or light, are of great interest for a variety of applications, including drug delivery and sensors. nih.govhacettepe.edu.trmdpi.commdpi.com The nitrogen atom in the piperidine ring of this compound can act as a pH-responsive center. This property could be exploited in the design of "smart" polymers that release a therapeutic agent in a pH-dependent manner, for example, in the acidic microenvironment of a tumor.

| Material Application | Key Feature of this compound | Potential Function |

| Bioactive Films | Biocompatible scaffold | Antimicrobial properties, controlled drug release. |

| Stimuli-Responsive Polymers | pH-sensitive nitrogen atom | pH-triggered drug delivery, smart sensors. |

Computational Design of Novel Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These methods allow for the in-silico design and evaluation of novel molecules, saving time and resources in the laboratory.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can provide detailed insights into the interactions between a molecule and its biological target at the atomic level. mdpi.comnih.govresearchgate.net By simulating the dynamic behavior of a ligand-protein complex, researchers can understand the key binding interactions and predict the affinity of new derivatives. Future studies could employ MD simulations to explore the binding of this compound derivatives to various therapeutic targets, guiding the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized molecules. By developing QSAR models for a series of this compound derivatives, researchers can identify the key structural features that contribute to a particular biological activity and design new compounds with enhanced potency.

The integration of these computational approaches will enable a more rational and efficient design of novel derivatives of this compound with tailored properties for specific therapeutic or material science applications.

Sustainable and Green Chemical Synthesis Development

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. The development of sustainable and green synthetic routes for this compound is a crucial area of future research.

Use of Greener Solvents and Reagents: A key aspect of green chemistry is the replacement of hazardous solvents and reagents with more environmentally benign alternatives. Research into the synthesis of piperidine derivatives has explored the use of greener solvents and solvent-free reaction conditions. ajchem-a.com Future work in this area will focus on developing synthetic routes to this compound that utilize renewable starting materials and minimize waste generation.

Catalytic Methods: The use of catalysts, particularly those that can be recycled and reused, is a cornerstone of green chemistry. The development of highly efficient and recyclable catalysts for the stereoselective synthesis of this compound will be a key focus. This includes the further development of organocatalysts and biocatalysts, as mentioned earlier, which operate under mild conditions and reduce the reliance on heavy metal catalysts.

Process Intensification: As discussed in the context of flow chemistry, process intensification aims to develop smaller, more efficient, and safer chemical processes. The application of flow chemistry and other process intensification technologies to the synthesis of this compound can lead to significant reductions in energy consumption and waste production, aligning with the goals of sustainable chemical manufacturing. A method for preparing 4-methylpiperidine-2-carboxylate hydrochloride has been described that is simple to operate, has moderate conditions, and reduces pollution, highlighting the move towards greener industrial processes.

| Green Chemistry Approach | Application to this compound Synthesis |

| Greener Solvents | Replacement of hazardous solvents with water or bio-based solvents. |

| Catalysis | Use of recyclable organocatalysts or biocatalysts. |

| Process Intensification | Implementation of continuous flow synthesis. |

Q & A

Q. What are the optimal synthetic routes for Methyl 4-methylpiperidine-2-carboxylate, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves esterification of 4-methylpiperidine-2-carboxylic acid using methanol under acidic catalysis. Key parameters include:

- Catalyst selection : Sulfuric acid or thionyl chloride (SOCl₂) for efficient ester formation .

- Temperature control : Reactions often proceed at reflux (60–80°C) to minimize side products like N-methylated derivatives .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity. Yields >70% are achievable with optimized stoichiometry (1:1.2 molar ratio of acid to methanol) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., methyl group at C4 and ester at C2). Key signals include a singlet at ~3.7 ppm (ester –OCH₃) and a multiplet at ~2.8–3.2 ppm (piperidine protons) .

- IR spectroscopy : Stretching vibrations at ~1740 cm⁻¹ (ester C=O) and 2800–3000 cm⁻¹ (C–H of piperidine) .